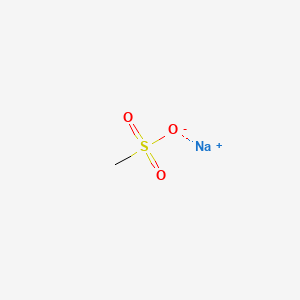
Glyceryl sulfoquinovoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl sulfoquinovoside is a natural product found in Allium sativum with data available.
Wissenschaftliche Forschungsanwendungen
Plant Growth Under Phosphate-Limited Conditions
Glyceryl sulfoquinovoside plays a crucial role in the growth of plants under phosphate-limited conditions. Arabidopsis plants disrupted in the SQD2 gene, which is essential for sulfolipid synthase, exhibited impaired growth when phosphate was limited. This highlights the importance of sulfolipid as a substitute for anionic phospholipids in these conditions (Yu, Xu, & Benning, 2002).
Sulfoquinovosyldiacylglycerol Synthesis
Glyceryl sulfoquinovoside is integral in the synthesis of sulfoquinovosyldiacylglycerol (SQDG), a significant glycolipid in photosynthetic organisms. This synthesis is key for understanding the biological activities of sulfolipids and their influence on human health, particularly in the context of vegan and functional foods (Sitz, Domey, Fischer, & Rohn, 2021).
Sulfolipid Biosynthesis
The sulfolipid sulfoquinovosyldiacylglycerol is a component of plant photosynthetic membranes and is one of the few naturally occurring sulfonic acids with detergent properties. Research into the enzymatic mechanisms of its biosynthesis, involving the SQD1 protein from Arabidopsis thaliana, has been significant for understanding the synthesis of sulfonic acids in biological systems (Sanda, Leustek, Theisen, Garavito, & Benning, 2001).
DNA Polymerase Inhibition
Studies have shown that sulfo-glycolipids like sulfoquinovosyl-diacylglycerol (SQDG) and sulfoquinovosyl-monoacylglycerol (SQMG) are potent inhibitors of DNA polymerase alpha and beta, with implications for antineoplastic agents. The structure-function relationship of these compounds has been explored to understand their cytotoxic activity and impact on cell growth (Murakami et al., 2002).
Global Sulfur and Carbon Biogeochemical Cycles
Glyceryl sulfoquinovoside is estimated to contain up to half of all organosulfur in the biosphere, playing a significant role in the global sulfur and carbon biogeochemical cycles. Research into the synthesis of sulfoquinovosyl diacylglycerides and sulfoquinovose, as well as the development of fluorogenic substrates for sulfoquinovosidases, has been crucial for understanding these cycles (Zhang et al., 2020).
Sulfoglycolysis: Metabolism of Sulfoquinovose
Sulfoglycolysis is a catabolic pathway dedicated to the metabolism of sulfoquinovose (SQ) into smaller organosulfur fragments, which is significant in the biogeochemical sulfur cycle. The synthesis of key organosulfur metabolites has been essential for understanding the molecular details of sulfoglycolysis (Abayakoon et al., 2019).
Eigenschaften
CAS-Nummer |
2308-53-4 |
|---|---|
Molekularformel |
C9H18O10S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6S)-6-(2,3-dihydroxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C9H18O10S/c10-1-4(11)2-18-9-8(14)7(13)6(12)5(19-9)3-20(15,16)17/h4-14H,1-3H2,(H,15,16,17)/t4?,5-,6-,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
JTXHNMDHGMNPEG-TTWCUHKNSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
Synonyme |
glyceryl sulfoquinovoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4R,5R)-4,5-Dihydroxy-N2-[4-(octyloxy)benzoyl]-L-ornithine]echinocandin B](/img/structure/B1220478.png)






![1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea](/img/structure/B1220492.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)